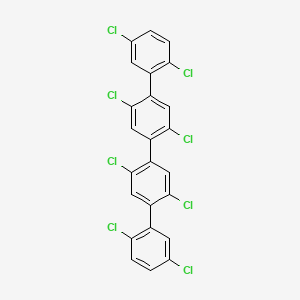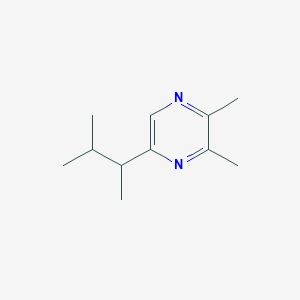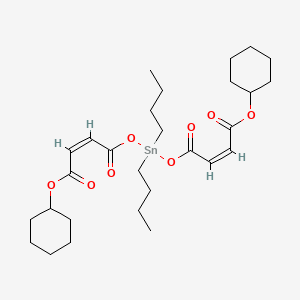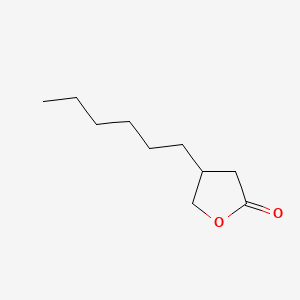
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt is an organic compound with the chemical formula C25H40NNaO5S. It is a white or nearly white solid that is odorless and soluble in water. This compound is primarily used as a surfactant and dye cross-linking agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt involves the reaction of 5-methoxy-2-nitrobenzenesulfonic acid with 1-amino-9-octadecenylamine. The resulting product is then reacted with sodium hydroxide to form the final compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The final product is often crystallized and purified to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acids .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, cleaning agents, and textile dyes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can affect various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Sodium lauryl ether sulfate: A widely used surfactant in detergents and personal care products.
Sodium oleate: A surfactant derived from oleic acid with applications in various industries.
Uniqueness
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties and reactivity. Its ability to act as a dye cross-linking agent also sets it apart from other surfactants .
Eigenschaften
CAS-Nummer |
68110-28-1 |
|---|---|
Molekularformel |
C25H42NNaO4S |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
sodium;5-methoxy-2-[[(Z)-octadec-9-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C25H43NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-24-20-19-23(30-2)22-25(24)31(27,28)29;/h10-11,19-20,22,26H,3-9,12-18,21H2,1-2H3,(H,27,28,29);/q;+1/p-1/b11-10-; |
InChI-Schlüssel |
ZVZOAVRMXIPVPL-GMFCBQQYSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNC1=C(C=C(C=C1)OC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNC1=C(C=C(C=C1)OC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)











![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
